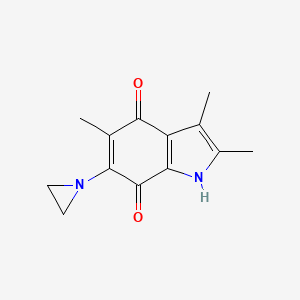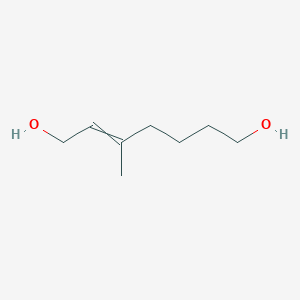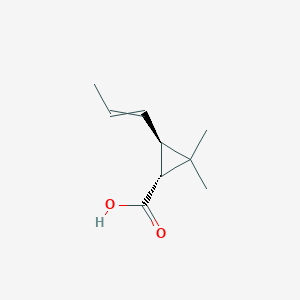
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative known for its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropane ring substituted with a prop-1-en-1-yl group and a carboxylic acid functional group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-3-(prop-1-en-1-yl)cyclopropane with a carboxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high production rates and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropane ring or the prop-1-en-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclopropane ring provides structural rigidity. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopropane derivatives with different substituents, such as:
- (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylate
- (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-methanol
Uniqueness
What sets (1R,3R)-2,2-Dimethyl-3-(prop-1-en-1-yl)cyclopropane-1-carboxylic acid apart is its specific combination of a cyclopropane ring with a prop-1-en-1-yl group and a carboxylic acid functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
249766-02-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1R,3R)-2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7(8(10)11)9(6,2)3/h4-7H,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
TWVXKMAAHORTPL-RQJHMYQMSA-N |
SMILES isomérique |
CC=C[C@@H]1[C@H](C1(C)C)C(=O)O |
SMILES canonique |
CC=CC1C(C1(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




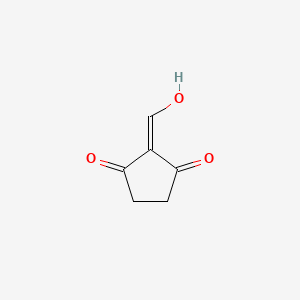
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

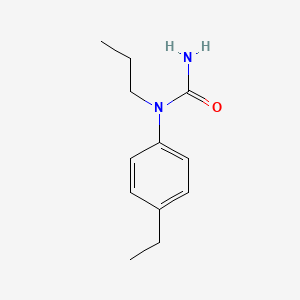
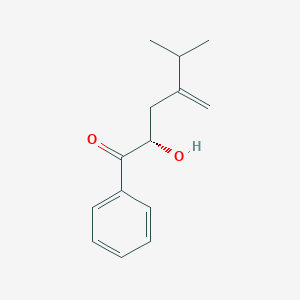
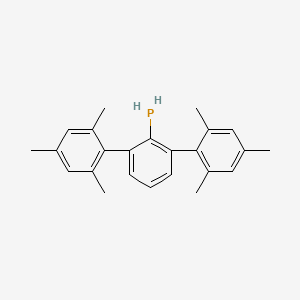
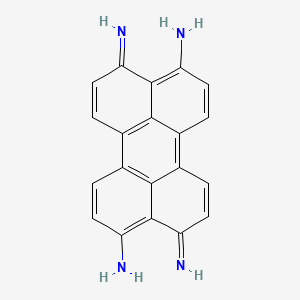
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
